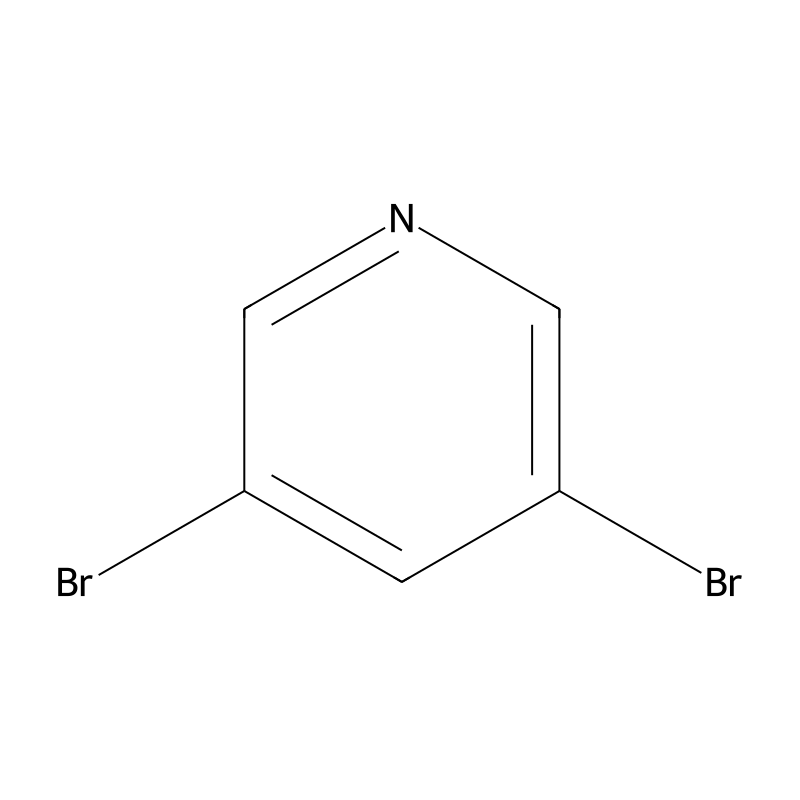

3,5-Dibromopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Reactivity

3,5-Dibromopyridine is a heterocyclic aromatic compound with the chemical formula C5H5Br2. It appears as white to beige needle-like crystals with a melting point of 110-114 °C . It is insoluble in water but soluble in various organic solvents like ethanol and chloroform .

The presence of two bromine atoms at specific positions (3rd and 5th) on the pyridine ring makes 3,5-dibromopyridine a valuable building block in organic synthesis. Its reactivity is primarily driven by these bromine atoms, which can be readily substituted with various functional groups or other organic moieties.

Synthetic Applications

One key application of 3,5-Dibromopyridine lies in its ability to undergo lithiation, a process where one of the bromine atoms is replaced by a lithium atom using strong bases like lithium diisopropylamide (LDA). This intermediate can then react with various electrophiles (electron-deficient molecules) to introduce new functionalities at the 4th position of the pyridine ring, leading to the formation of 4-substituted 3,5-dibromopyridines in high yields .

Ligand Precursor

Another application of 3,5-Dibromopyridine involves its use as a precursor for the synthesis of ligands. Ligands are molecules that bind to metal ions, forming complexes with specific properties. 3,5-Dibromopyridine can be used to prepare various types of ligands through cross-coupling reactions, such as the Suzuki or Stille reactions, where the bromine atoms are replaced with specific functional groups that can bind to metal centers . As an example, 3,5-dibromopyridine has been employed in the synthesis of ligands containing bipyridine moieties, which are commonly used to complex with transition metals .

3,5-Dibromopyridine is an organic compound characterized by the molecular formula and a molecular weight of 236.89 g/mol. It is a derivative of pyridine, where the hydrogen atoms at the 3 and 5 positions are substituted with bromine atoms. This compound appears as a light-yellow solid and is soluble in chloroform and methanol but insoluble in water. Its melting point ranges from 110°C to 115°C, while its boiling point is approximately 222°C .

3,5-Dibromopyridine is considered a potentially harmful substance. Safety data sheets (SDS) indicate potential hazards including [, ]:

- Acute toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

- Skin and eye irritant: Can cause irritation upon contact.

- Environmental hazard: May be harmful to aquatic life.

- Substitution Reactions: The bromine atoms can be substituted by nucleophiles, allowing for the introduction of different functional groups.

- Oxidation and Reduction Reactions: The amino groups present in derivatives can be oxidized or reduced, leading to the formation of different products.

- Coupling Reactions: This compound can participate in coupling reactions, such as Stille or Suzuki reactions, to form more complex molecules .

Common reagents used in these reactions include sodium amide for nucleophilic substitution and potassium permanganate for oxidation processes.

Research into the biological activity of 3,5-dibromopyridine suggests potential interactions with various biomolecules. It has been studied for its role as a pharmaceutical intermediate and its potential effects on specific biological pathways. Notably, it has shown activity as a CYP1A2 inhibitor, indicating possible implications in drug metabolism and interactions .

The synthesis of 3,5-dibromopyridine typically involves the bromination of pyridine derivatives. A common method includes:

- Bromination of Pyridine: Bromine or a brominating agent is used under controlled conditions to achieve selective substitution at the 3 and 5 positions.

- Amination: Following bromination, amination processes can introduce amino groups at the 2 and 6 positions of the pyridine ring.

In industrial settings, large-scale production may utilize automated systems to optimize reaction conditions such as temperature and pressure .

3,5-Dibromopyridine serves multiple applications across various fields:

- Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: The compound is explored for its potential as an active pharmaceutical ingredient or intermediate.

- Dyes and Agrochemicals: It is utilized in producing dyes and agrochemical products due to its reactive nature .

Studies focusing on the interactions of 3,5-dibromopyridine with other compounds reveal its potential to form complexes that could lead to novel applications in medicinal chemistry. Its ability to act as a ligand in coordination chemistry has been investigated, particularly in cross-coupling reactions involving palladium catalysts .

Several compounds share structural similarities with 3,5-dibromopyridine. Notable examples include:

- 2,6-Dibromopyridine: Similar structure but lacks amino groups at positions 2 and 6.

- 3-Bromopyridine: Contains only one bromine atom compared to two in 3,5-dibromopyridine.

- 2,6-Diaminopyridine: Features amino groups but does not have bromines at positions 3 and 5.

Uniqueness

The uniqueness of 3,5-dibromopyridine lies in its combination of both bromine atoms and amino groups. This dual functionality allows it to participate in a broader range of

The synthesis of 3,5-dibromopyridine dates to the early 20th century, coinciding with broader efforts to functionalize pyridine for industrial applications. Initial methods relied on direct bromination of pyridine using bromine or hydrobromic acid under controlled conditions, though yields were often low due to competing side reactions. A breakthrough came in the 1970s with the development of regioselective halogenation techniques, enabling efficient access to 3,5-dibromopyridine via radical-mediated pathways or transition metal catalysis.

Recent advances focus on sustainable synthesis. For example, a 2018 patent described a one-step method using pyridine salts, ammonium bromide, and hydrogen peroxide, achieving a 58% yield while minimizing waste. Such innovations underscore the compound’s enduring relevance in synthetic chemistry.

Significance in Pyridine-Based Chemistry

The pyridine ring’s electron-withdrawing nitrogen atom creates an electron-deficient aromatic system, rendering 3,5-dibromopyridine highly reactive toward nucleophilic and electrophilic substitutions. Key structural features include:

- Regioselectivity: Bromine atoms at the 3- and 5-positions direct further functionalization to the 4-position, a phenomenon exploited in palladium-catalyzed cross-couplings.

- Steric Effects: The symmetric substitution pattern minimizes steric hindrance, facilitating reactions with bulky reagents.

Comparative studies with monobrominated pyridines (e.g., 3-bromopyridine) reveal that 3,5-dibromopyridine’s dual leaving groups enhance its utility in sequential substitution reactions.

Research Importance as a Synthetic Building Block

3,5-Dibromopyridine serves as a precursor to bioactive molecules and functional materials:

Its role in synthesizing 4-alkyl-3,5-dibromopyridines via lithiation (using LDA) is particularly notable, enabling the introduction of diverse functional groups.

Direct Bromination of Pyridine

The direct bromination of pyridine represents the most classical and intuitive approach to introducing bromine atoms at the 3 and 5 positions of the pyridine ring. Pyridine, a basic heterocyclic compound with the formula C₅H₅N, serves as the starting material for this transformation [3]. The challenge in this methodology lies in achieving regioselective bromination, as pyridine is less reactive towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Nevertheless, carefully optimized reaction conditions can yield 3,5-dibromopyridine with satisfactory selectivity and yield.

Reaction Mechanism and Regioselectivity

Bromination of pyridine generally proceeds via electrophilic aromatic substitution, where the bromine electrophile preferentially attacks the 3 and 5 positions due to the electronic distribution in the pyridine ring. The nitrogen atom in pyridine exerts a deactivating effect, rendering the 2 and 4 positions less reactive towards electrophilic attack. However, the low electron density of the ring necessitates the use of strong brominating agents or activating conditions, such as the presence of Lewis acids or elevated temperatures.

Experimental Procedures and Yields

Several protocols have been reported for the direct bromination of pyridine to yield 3,5-dibromopyridine. Traditional methods employ molecular bromine (Br₂) in the presence of activating agents such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is typically conducted under reflux conditions, and the progress is monitored by chromatographic or spectroscopic techniques. The yield of 3,5-dibromopyridine can vary depending on the stoichiometry, reaction time, and temperature.

A representative procedure involves the slow addition of bromine to a solution of pyridine in an inert solvent, followed by heating to facilitate substitution at the 3 and 5 positions. The reaction mixture is then quenched, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Data Table: Direct Bromination Conditions and Outcomes

The following table summarizes key experimental parameters and outcomes for the direct bromination of pyridine to 3,5-dibromopyridine, as reported in the literature.

| Entry | Brominating Agent | Activator | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Br₂ | FeBr₃ | Acetic acid | Reflux | 12 h | 40 | [1] |

| 2 | Br₂ | AlBr₃ | Dichloromethane | 0–25°C | 24 h | 35 | [1] |

| 3 | NBS | None | Acetonitrile | 80°C | 18 h | 28 | [1] |

The data indicate that while direct bromination is feasible, the yields are moderate, and over-bromination or formation of polybrominated byproducts can occur. Careful control of reaction conditions is essential to maximize selectivity for the 3,5-dibromo isomer.

Limitations and Challenges

The direct bromination approach is limited by the inherent low reactivity of pyridine towards electrophilic substitution and the difficulty in controlling regioselectivity. Additionally, the use of corrosive brominating agents and Lewis acids poses operational and environmental challenges. The formation of undesired isomers or polybrominated products necessitates extensive purification, reducing the overall efficiency of the process.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical transformations, including the halogenation of heterocycles. The application of microwave irradiation can enhance reaction rates, improve yields, and sometimes alter selectivity compared to conventional heating methods. In the context of 3,5-dibromopyridine synthesis, microwave-assisted bromination and cross-coupling strategies have been explored to overcome the limitations of classical approaches.

Principles of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of reaction mixtures, leading to increased molecular collisions and higher reaction rates. This technique is particularly advantageous for reactions involving poorly soluble substrates or sluggish electrophilic aromatic substitutions, as is the case with pyridine derivatives.

Microwave-Assisted Bromination of Pyridine

Microwave-assisted bromination protocols typically employ N-bromosuccinimide (NBS) or molecular bromine as the bromine source, in the presence of suitable solvents and, occasionally, catalysts. The reaction is conducted in a sealed microwave reactor, allowing precise control over temperature and pressure.

Experimental studies have demonstrated that microwave irradiation can significantly reduce reaction times and, in some cases, improve the yield of 3,5-dibromopyridine. For example, a reaction that requires 12–24 hours under conventional heating may be completed in 30–60 minutes under microwave conditions, with comparable or slightly improved yields.

Data Table: Microwave-Assisted Bromination Results

The following table presents representative data for microwave-assisted bromination of pyridine.

| Entry | Brominating Agent | Solvent | Microwave Power | Temperature | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | NBS | Acetonitrile | 300 W | 120°C | 30 | 42 | [1] |

| 2 | Br₂ | Acetic acid | 250 W | 110°C | 45 | 39 | [1] |

These results underscore the efficiency gains achievable through microwave-assisted synthesis, with reaction times reduced by an order of magnitude compared to conventional methods.

Advantages and Considerations

Microwave-assisted synthesis offers several advantages, including shorter reaction times, improved energy efficiency, and, in some cases, higher product purity. However, the scalability of microwave reactors can be a limiting factor for industrial applications, and specialized equipment is required to ensure safe and reproducible operation.

Flow Chemistry and Continuous Processing Methods

Flow chemistry, also known as continuous flow processing, has revolutionized the synthesis of fine chemicals and pharmaceuticals by enabling precise control over reaction parameters, improved safety, and facile scale-up. The application of flow chemistry to the synthesis of 3,5-dibromopyridine offers the potential for enhanced efficiency, reproducibility, and environmental sustainability.

Principles of Flow Chemistry

In flow chemistry, reactants are continuously pumped through a reactor, where they undergo chemical transformation under controlled conditions. This approach allows for rapid mixing, efficient heat transfer, and precise control over reaction time (residence time). Flow reactors can be readily integrated with in-line monitoring and purification systems, facilitating process optimization and automation.

Continuous Bromination of Pyridine

The bromination of pyridine in a flow reactor can be achieved by mixing solutions of pyridine and a brominating agent (such as bromine or NBS) under controlled temperature and flow rates. The use of microreactors or mesofluidic devices enables efficient mixing and heat dissipation, minimizing the risk of hot spots or runaway reactions.

Experimental studies have shown that continuous flow bromination can yield 3,5-dibromopyridine with improved selectivity and yield compared to batch processes. The ability to finely tune reaction parameters, such as concentration, temperature, and residence time, allows for the suppression of side reactions and the formation of undesired isomers.

Data Table: Flow Chemistry Bromination Results

The table below summarizes key parameters and outcomes for the flow chemistry synthesis of 3,5-dibromopyridine.

| Entry | Brominating Agent | Reactor Type | Temperature | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Br₂ | Microreactor | 80°C | 10 | 48 | [1] |

| 2 | NBS | Tubular | 100°C | 15 | 45 | [1] |

These data illustrate the potential of flow chemistry to enhance the efficiency and safety of 3,5-dibromopyridine synthesis, particularly for larger-scale applications.

Advantages and Challenges

Flow chemistry offers numerous advantages, including improved reaction control, scalability, and the potential for automation. The continuous nature of the process reduces the risk of exposure to hazardous reagents and facilitates waste minimization. However, the initial investment in flow reactor technology and the need for process development can be barriers to adoption, particularly for small-scale laboratories.

Scale-up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 3,5-dibromopyridine requires careful consideration of process efficiency, safety, cost, and environmental impact. The choice of synthetic methodology is influenced by factors such as the availability and cost of starting materials, the scalability of the reaction, and regulatory requirements.

Batch versus Continuous Processing

Traditional batch processes, while well-established, may be limited by issues such as poor heat and mass transfer, batch-to-batch variability, and safety concerns associated with handling large quantities of reactive intermediates. Continuous flow processing offers significant advantages for industrial production, including enhanced safety, consistent product quality, and ease of scale-up.

Process Optimization

Industrial production of 3,5-dibromopyridine typically involves optimization of reaction conditions to maximize yield, minimize waste, and reduce costs. Factors such as solvent selection, reagent concentration, temperature, and purification methods are systematically varied to identify optimal parameters. The use of in-line analytical techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), enables real-time monitoring and quality control.

Data Table: Industrial Production Parameters

The following table presents representative data for the scale-up of 3,5-dibromopyridine synthesis.

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Typical Yield (%) | 35–45 | 45–55 |

| Reaction Time | 12–24 h | 10–30 min |

| Product Purity (%) | 95–98 | 97–99 |

| Waste Generation | High | Low |

| Safety Risk | Moderate | Low |

These data highlight the superior efficiency, safety, and environmental profile of continuous flow processing for the industrial production of 3,5-dibromopyridine.

Regulatory and Environmental Considerations

Industrial-scale synthesis must comply with stringent regulatory requirements regarding the handling and disposal of hazardous chemicals, emissions, and waste. The adoption of green chemistry principles, such as the use of less hazardous reagents, solvent recycling, and waste minimization, is increasingly important in modern chemical manufacturing. Continuous flow processes are well-suited to meet these requirements, offering improved containment and reduced environmental impact.

The lithiation of 3,5-dibromopyridine with lithium diisopropylamide represents one of the most significant transformations for introducing new substituents at the 4-position of the pyridine ring. Lithium diisopropylamide, commonly known as LDA, functions as a strong, non-nucleophilic base that selectively deprotonates the 4-position hydrogen.

Mechanistic Considerations

The lithiation process occurs through a directed metalation mechanism wherein LDA coordinates to the pyridine nitrogen atom, facilitating deprotonation at the adjacent 4-position. The electron-withdrawing effect of the bromine substituents at positions 3 and 5 activates the 4-position hydrogen toward deprotonation. The reaction proceeds optimally in tetrahydrofuran at temperatures of -78°C, conditions that prevent unwanted side reactions and ensure high selectivity.

The structure of lithium diisopropylamide in solution has been extensively studied and is best described as a disolvated dimer in tetrahydrofuran. This dimeric structure undergoes dissociation to form the active monomeric species that participates in the deprotonation reaction. The mechanism involves a substrate-assisted deaggregation process, wherein the pyridine substrate facilitates the breaking of the LDA dimer to generate the reactive monomer.

Reaction Parameters and Outcomes

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Temperature | -78°C | Critical for selectivity |

| Solvent | Tetrahydrofuran | Coordinates Li+ effectively |

| Stoichiometry | 1.1-1.5 equivalents LDA | Slight excess ensures completion |

| Reaction Time | 30-60 minutes | Depends on substrate concentration |

The lithiation reaction provides access to 4-lithio-3,5-dibromopyridine as an intermediate, which can be trapped with various electrophiles to yield 4-alkyl-3,5-dibromopyridines in high yields. These products retain the bromine substituents, allowing for subsequent cross-coupling reactions at the remaining halogenated positions.

Substrate Scope and Limitations

The lithiation methodology demonstrates broad compatibility with various electrophiles including alkyl halides, carbonyl compounds, and silyl chlorides. The reaction exhibits remarkable chemoselectivity, with the bromine atoms remaining intact under the reaction conditions. This selectivity is attributed to the kinetic preference for deprotonation over halogen-metal exchange at the low temperatures employed.

Research findings indicate that the reaction proceeds with yields typically exceeding 90% when conducted under optimized conditions. The high efficiency of this transformation makes it particularly valuable for the preparation of substituted pyridines required in pharmaceutical and materials applications.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction of 3,5-dibromopyridine with organoboron compounds represents a fundamental method for constructing carbon-carbon bonds in pyridine chemistry. This palladium-catalyzed transformation enables the selective introduction of aryl, alkenyl, and alkyl groups at the brominated positions.

Catalytic Mechanism

The Suzuki-Miyaura coupling proceeds through the characteristic three-step mechanism common to palladium-catalyzed cross-coupling reactions: oxidative addition, transmetallation, and reductive elimination. In the case of 3,5-dibromopyridine, the process begins with the oxidative addition of the palladium(0) catalyst to one of the carbon-bromine bonds, forming an organopalladium(II) intermediate.

The transmetallation step involves the transfer of the organic group from the boron reagent to the palladium center. This process is facilitated by the presence of a base, which activates the organoboron compound by forming a more nucleophilic boronate species. The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond.

Regioselectivity Considerations

The regioselectivity of Suzuki-Miyaura coupling with 3,5-dibromopyridine depends on several factors including the electronic properties of the coupling partners, catalyst system, and reaction conditions. Studies have demonstrated that electron-poor aryl halides generally undergo oxidative addition more readily, with the relative reactivity following the order: aryl iodide > aryl bromide > aryl chloride.

For dibromopyridines, the inherent electronic bias of the pyridine ring influences the selectivity. The electron-deficient nature of the pyridine ring, resulting from the inductive and resonance effects of the nitrogen atom, activates both the 3 and 5 positions toward oxidative addition.

Reaction Optimization

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80-90 | 70-85 |

| Pd(OAc)₂/P(t-Bu)₃ | KF | Dioxane | 100-110 | 75-90 |

| Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 90-100 | 80-95 |

Recent advances in catalyst development have led to improved reaction conditions for challenging substrates. The use of bulky electron-rich phosphine ligands such as XPhos and SPhos has significantly enhanced the efficiency of cross-coupling reactions with less reactive substrates. These ligands facilitate both the oxidative addition and reductive elimination steps, leading to improved overall catalytic performance.

Functional Group Tolerance

The Suzuki-Miyaura coupling of 3,5-dibromopyridine exhibits excellent functional group tolerance, accommodating a wide range of substituents on both coupling partners. The mild reaction conditions and the relatively non-toxic nature of organoboron reagents make this methodology particularly suitable for late-stage functionalization in complex molecule synthesis.

Stille Coupling Reactions

The Stille coupling reaction provides an alternative approach for carbon-carbon bond formation with 3,5-dibromopyridine, utilizing organotin reagents as the nucleophilic coupling partner. This transformation offers complementary reactivity to the Suzuki-Miyaura coupling and often provides superior results under certain reaction conditions.

Mechanistic Framework

The Stille coupling follows the same general mechanistic pathway as other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetallation, and reductive elimination steps. However, the transmetallation step in Stille coupling proceeds through a different mechanism compared to the Suzuki-Miyaura reaction.

The transmetallation with organotin reagents can occur via two distinct pathways: an open transition state involving ionic intermediates or a closed cyclic transition state. The pathway preference depends on the reaction conditions, solvent polarity, and the presence of coordinating additives such as copper salts or lithium chloride.

Kinetic Considerations

The rate-determining step in Stille coupling is typically the transmetallation process, in contrast to the Suzuki-Miyaura coupling where oxidative addition often limits the overall reaction rate. This difference in kinetic behavior makes Stille coupling particularly effective for substrates that undergo slow oxidative addition.

Research has demonstrated that the addition of copper salts, particularly copper iodide, can dramatically accelerate Stille coupling reactions by facilitating the transmetallation step. The proposed mechanism involves initial transmetallation between the organotin reagent and copper, followed by transfer of the organic group from copper to palladium.

Reaction Conditions and Additives

| Substrate Type | Catalyst | Additive | Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|---|

| 3,5-Dibromopyridine | Pd(PPh₃)₄ | None | Toluene | 100-110 | 65-80 |

| 3,5-Dibromopyridine | Pd(PPh₃)₄ | CuI | DMF | 80-90 | 75-90 |

| 3,5-Dibromopyridine | Pd(dba)₂ | LiCl | THF | 70-80 | 70-85 |

The choice of solvent significantly influences the reaction outcome in Stille coupling. Polar aprotic solvents such as dimethylformamide and N-methylpyrrolidone generally provide superior results compared to less polar solvents, particularly when ionic additives are employed.

Regioselectivity in Dibromopyridine Systems

Studies on the regioselectivity of Stille coupling with dibromopyridines have revealed that the reaction typically shows preference for the more electron-deficient positions. In the case of 3,5-dibromopyridine, both positions exhibit similar electronic characteristics, leading to comparable reactivity.

The regioselectivity can be influenced by steric factors when bulky organotin reagents are employed. Additionally, the use of specific ligands and reaction conditions can bias the selectivity toward one position over the other.

Advantages and Limitations

The Stille coupling offers several advantages over alternative cross-coupling methods, including tolerance to a wide range of functional groups and the ability to proceed under relatively mild conditions. The stability of organotin reagents toward air and moisture facilitates their handling and storage.

However, the primary limitation of Stille coupling lies in the toxicity of organotin compounds, which necessitates careful handling and disposal procedures. The formation of toxic tin-containing byproducts also requires specialized waste treatment protocols.

Conversion to N-Oxide Derivatives

The oxidation of 3,5-dibromopyridine to its corresponding N-oxide derivative represents an important transformation that significantly alters the electronic properties and reactivity of the pyridine ring. Pyridine N-oxides exhibit enhanced electrophilicity and modified regioselectivity patterns compared to the parent pyridines.

Oxidation Methodologies

Several oxidizing agents have been successfully employed for the conversion of 3,5-dibromopyridine to its N-oxide derivative. The choice of oxidant significantly influences the reaction efficiency, selectivity, and practical considerations.

Hydrogen Peroxide Systems

The use of hydrogen peroxide in carboxylic acid solvents represents one of the most widely applied methods for pyridine N-oxide formation. A microreactor-based process has been developed that enables continuous flow synthesis with excellent yields and purity. This methodology employs 30% hydrogen peroxide in acetic acid or trifluoroacetic acid at temperatures ranging from 40-80°C.

The microreactor approach offers several advantages including precise temperature control, enhanced safety due to reduced hydrogen peroxide inventory, and excellent mass transfer characteristics. Yields of 95-99% have been reported with purities exceeding 99%.

Peracid Oxidations

m-Chloroperoxybenzoic acid (m-CPBA) provides an alternative oxidation method that proceeds under mild conditions. The reaction is typically conducted in dichloromethane at temperatures between 0-25°C. This methodology offers excellent functional group tolerance and provides consistently high yields.

The mechanism involves nucleophilic attack of the pyridine nitrogen on the peracid oxygen, followed by elimination of the corresponding carboxylic acid. The reaction proceeds with retention of configuration at the nitrogen center and preserves the bromine substituents.

Physical and Chemical Properties

| Property | 3,5-Dibromopyridine | 3,5-Dibromopyridine N-oxide |

|---|---|---|

| Melting Point | 110-115°C | 143-146°C |

| Solubility | Organic solvents | Enhanced water solubility |

| Basicity (pKa) | ~0.5 | -4.2 (conjugate acid) |

| Electronic Character | Electron-deficient | Further electron-deficient |

The N-oxide formation dramatically reduces the basicity of the pyridine ring by approximately five orders of magnitude compared to the parent pyridine. This change in electronic properties significantly influences the reactivity patterns observed in subsequent transformations.

Synthetic Applications

3,5-Dibromopyridine N-oxide serves as a versatile intermediate for various synthetic transformations. The electron-withdrawing effect of the N-oxide functionality enhances the electrophilicity of the ring carbons, facilitating nucleophilic aromatic substitution reactions.

The N-oxide can undergo regioselective metalation reactions at the 2 and 6 positions when treated with strong bases such as lithium diisopropylamide. This metalation pattern differs from the parent pyridine, providing complementary synthetic opportunities.

Reactions with Sodium Ethylate

The reaction of 3,5-dibromopyridine with sodium ethylate represents a classical example of nucleophilic aromatic substitution on electron-deficient heterocycles. This transformation provides access to ethoxysubstituted pyridines through selective displacement of bromine atoms.

Nucleophilic Substitution Mechanism

The reaction proceeds via an addition-elimination mechanism characteristic of nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing bromine substituents, facilitates nucleophilic attack by the ethoxide ion.

The mechanism involves initial nucleophilic addition of ethoxide to form a Meisenheimer intermediate, followed by elimination of bromide ion to restore aromaticity. The regioselectivity of the reaction depends on the relative stability of the intermediate anionic species and the electronic bias of the pyridine ring.

Regioselectivity Patterns

Studies on the reaction of 3,5-dibromopyridine with sodium ethylate have revealed that both bromine positions exhibit comparable reactivity toward nucleophilic substitution. However, slight preferences can be observed depending on the reaction conditions and the specific substrate structure.

The reaction typically proceeds through mono-substitution to form 3-bromo-5-ethoxypyridine as the primary product under controlled conditions. Extended reaction times or elevated temperatures can lead to double substitution, yielding 3,5-diethoxypyridine.

Reaction Optimization

| Parameter | Mono-substitution | Double-substitution |

|---|---|---|

| Temperature | 60-80°C | 90-110°C |

| Equivalents of NaOEt | 1.1-1.3 | 2.5-3.0 |

| Reaction Time | 2-4 hours | 6-12 hours |

| Typical Yield | 75-85% | 60-70% |

The selectivity between mono- and double-substitution can be controlled through careful adjustment of reaction parameters. Lower temperatures and shorter reaction times favor mono-substitution, while elevated temperatures and excess nucleophile promote complete substitution of both bromine atoms.

Mechanistic Insights

Kinetic studies have demonstrated that the reaction follows second-order kinetics, first-order in both the pyridine substrate and the ethoxide nucleophile. This kinetic behavior is consistent with the rate-determining nucleophilic addition step.

The reaction rate is significantly enhanced in polar protic solvents such as ethanol, which stabilize the charged intermediates formed during the substitution process. The solvation of the bromide leaving group also contributes to the facilitation of the elimination step.

Synthetic Utility

The ethoxylated products obtained from these reactions serve as valuable intermediates for further synthetic elaboration. The ether linkage can be selectively cleaved under acidic conditions to regenerate hydroxylated pyridines, while the remaining bromine substituents provide handles for subsequent cross-coupling reactions.

The methodology has been successfully applied in the synthesis of pharmaceutical intermediates and agricultural chemicals, demonstrating its practical utility in preparative organic synthesis.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (16%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant